Cas no 2168300-87-4 (2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid)

2,2-Dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid is a specialized organic compound featuring a unique structural combination of a dimethyl-substituted propanoic acid backbone and a 5-methyl-1,2-oxazol-3-yl moiety. This structure imparts distinct reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of the oxazole ring enhances its utility as a versatile intermediate for heterocyclic chemistry, while the carboxylic acid group allows for further functionalization. Its sterically hindered dimethyl group may contribute to improved stability and selectivity in synthetic pathways. This compound is particularly valuable for researchers developing novel bioactive molecules, offering a balance of reactivity and structural diversity for targeted modifications.
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid structure
2168300-87-4 structure
商品名:2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
CAS番号:2168300-87-4
MF:C9H13NO3
メガワット:183.204422712326
CID:6244291
PubChem ID:165617927

2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
    • EN300-1817510
    • 2168300-87-4
    • インチ: 1S/C9H13NO3/c1-6-4-7(10-13-6)5-9(2,3)8(11)12/h4H,5H2,1-3H3,(H,11,12)
    • InChIKey: JYLXWUFPCHKXLB-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC(CC(C(=O)O)(C)C)=N1

計算された属性

  • せいみつぶんしりょう: 183.08954328g/mol
  • どういたいしつりょう: 183.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 63.3Ų

2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1817510-10.0g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
10g
$5652.0 2023-06-03
Enamine
EN300-1817510-5.0g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
5g
$3812.0 2023-06-03
Enamine
EN300-1817510-0.25g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
0.25g
$972.0 2023-09-19
Enamine
EN300-1817510-2.5g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
2.5g
$2071.0 2023-09-19
Enamine
EN300-1817510-10g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
10g
$4545.0 2023-09-19
Enamine
EN300-1817510-0.1g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
0.1g
$930.0 2023-09-19
Enamine
EN300-1817510-0.05g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
0.05g
$888.0 2023-09-19
Enamine
EN300-1817510-1.0g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
1g
$1315.0 2023-06-03
Enamine
EN300-1817510-0.5g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
0.5g
$1014.0 2023-09-19
Enamine
EN300-1817510-1g
2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
2168300-87-4
1g
$1057.0 2023-09-19

2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid 関連文献

2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acidに関する追加情報

2,2-Dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid: A Comprehensive Overview

2,2-Dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid (CAS No. 2168300-87-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dimethyl-substituted propanoic acid moiety and a 5-methyl-1,2-oxazolyl group. These structural elements contribute to its potential applications in various therapeutic areas.

The chemical structure of 2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid is particularly noteworthy due to its combination of hydrophobic and polar functionalities. The dimethyl substitution on the propanoic acid backbone enhances the compound's lipophilicity, which can be advantageous for improving cell membrane permeability and bioavailability. Meanwhile, the 5-methyl-1,2-oxazolyl group provides a stable and reactive site that can participate in various chemical reactions and biological interactions.

Recent studies have explored the potential of 2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid in the development of novel drugs. One area of focus has been its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways. These findings suggest that it may have therapeutic potential in the treatment of cancers such as breast cancer and colon cancer.

The pharmacokinetic properties of 2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid have also been studied to assess its suitability for drug development. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate plasma half-life, which allows for once-daily dosing regimens. Furthermore, it shows low toxicity in preclinical studies, making it a safe candidate for further clinical evaluation.

In terms of synthetic accessibility, 2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid can be synthesized through a series of well-established organic reactions. One common approach involves the condensation of 5-methylisoxazole with an appropriate aldehyde or ketone followed by esterification and hydrolysis steps. This synthetic route is scalable and can be adapted for large-scale production in pharmaceutical manufacturing settings.

The structural diversity of 2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)propanoic acid also allows for the exploration of analogs with modified functional groups. These analogs can be designed to enhance specific biological activities or to improve pharmacological properties such as solubility and stability. For example, substituting different alkyl groups on the propanoic acid moiety or modifying the 1,2-oxazolyl ring can lead to compounds with enhanced potency or selectivity.

In conclusion, 2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-y l)propanoic acid (CAS No. 2168300-87 -4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for innovative drug discovery efforts.

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